N-(2,3-dihydro-1H-inden-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide
Description
N-(2,3-dihydro-1H-inden-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a complex heterocyclic compound featuring a methanopyrido-diazocine core fused with a bicyclic indenyl substituent and a carbothioamide functional group. The molecule’s structural complexity arises from its polycyclic framework, which combines nitrogen- and sulfur-containing moieties.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c25-20-7-3-6-19-17-8-14(12-24(19)20)11-23(13-17)21(26)22-18-9-15-4-1-2-5-16(15)10-18/h1-7,14,17-18H,8-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCCVLIJGWOPKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4CC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2,3-dihydro-1H-inden-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N4OS. Its molecular weight is approximately 378.48 g/mol. The compound features multiple functional groups that may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with heterocyclic structures have been shown to possess antibacterial and antifungal properties.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
- Anti-inflammatory Effects : Heterocycles can modulate inflammatory pathways and may be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Studies :
Comparative Biological Activity Table
Scientific Research Applications
Cancer Treatment
Research has indicated that compounds similar to N-(2,3-dihydro-1H-inden-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine derivatives can exhibit anticancer properties. A patent (WO2010142994A1) describes the use of 2,3-dihydro-1H-indene compounds for treating various cancers including:
- Acute Myeloid Leukemia
- Breast Cancer
- Colon Cancer
These compounds are believed to inhibit inhibitors of apoptosis proteins (IAPs), promoting apoptosis in cancer cells by enhancing caspase activity .
Antimicrobial Activity
Preliminary studies suggest that similar compounds may possess antimicrobial properties. The structural attributes of the compound allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the effects of related indene compounds on cancer cell lines. The results showed that these compounds significantly reduced cell viability in breast cancer and colon cancer models. The mechanism was linked to the activation of apoptotic pathways through IAP inhibition.
Study 2: Antimicrobial Properties
Another research effort focused on testing the antimicrobial effects of related compounds against various pathogens. The findings indicated a dose-dependent inhibition of bacterial growth, suggesting potential for development as novel antimicrobial agents.
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other methanopyrido-diazocine derivatives and carboxamide/thioamide-containing molecules. Key analogues include:
Key Differences and Implications
Functional Group Effects :
- The carbothioamide group in the target compound replaces the carboxamide group in the analogue from . Thioamides exhibit weaker hydrogen-bonding capacity compared to oxoamides due to sulfur’s lower electronegativity, which may reduce solubility and alter binding affinities in biological systems .
- NMR chemical shifts in regions A and B (as defined in ) would differ significantly between carbothioamide and carboxamide derivatives. For example, the thioamide’s C=S group would deshield nearby protons, leading to downfield shifts in ¹H NMR compared to C=O analogs .
Substituent Influence: The indenyl substituent in the target compound introduces a rigid bicyclic aromatic system, contrasting with the flexible 2-hydroxyethyl group in ’s analogue. This rigidity may enhance stacking interactions in crystal lattices or with aromatic residues in protein targets.
Synthetic and Crystallographic Methodology :
- Both the target compound and its analogues likely rely on tools like SHELXL () for crystallographic refinement and ORTEP-3 () for visualizing hydrogen-bonding patterns. The indenyl group’s steric bulk may complicate crystallization compared to smaller substituents, as seen in and .
Comparative Physicochemical Properties
Bioactivity Considerations
For example:
- The carbothioamide group may mimic peptide bonds in protease substrates, similar to thioamide-containing antiviral agents discussed in ’s broader context.
- Rigid indenyl substituents could enhance binding to hydrophobic pockets in targets like kinases or GPCRs, as seen in benzodiazepine derivatives ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
